2-(Bromomethyl)-1-chloro-3,5-difluorobenzene 2-(Bromomethyl)-1-chloro-3,5-difluorobenzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC16774296
InChI: InChI=1S/C7H4BrClF2/c8-3-5-6(9)1-4(10)2-7(5)11/h1-2H,3H2
SMILES:
Molecular Formula: C7H4BrClF2
Molecular Weight: 241.46 g/mol

2-(Bromomethyl)-1-chloro-3,5-difluorobenzene

CAS No.:

Cat. No.: VC16774296

Molecular Formula: C7H4BrClF2

Molecular Weight: 241.46 g/mol

* For research use only. Not for human or veterinary use.

2-(Bromomethyl)-1-chloro-3,5-difluorobenzene -

Specification

Molecular Formula C7H4BrClF2
Molecular Weight 241.46 g/mol
IUPAC Name 2-(bromomethyl)-1-chloro-3,5-difluorobenzene
Standard InChI InChI=1S/C7H4BrClF2/c8-3-5-6(9)1-4(10)2-7(5)11/h1-2H,3H2
Standard InChI Key AIDAJCBORQPUQX-UHFFFAOYSA-N
Canonical SMILES C1=C(C=C(C(=C1F)CBr)Cl)F

Introduction

Chemical Identity and Structural Characteristics

2-(Bromomethyl)-1-chloro-3,5-difluorobenzene (CAS: 1805526-63-9) is a polyhalogenated benzene derivative characterized by a bromomethyl group at position 2, a chlorine atom at position 1, and fluorine atoms at positions 3 and 5. Its molecular formula is C₇H₄BrClF₂, with a molecular weight of 241.46 g/mol . The compound’s substitution pattern creates a sterically and electronically distinct aromatic system, influencing its reactivity in nucleophilic and electrophilic reactions.

Key Properties

PropertyValueSource
Molecular FormulaC₇H₄BrClF₂
Molecular Weight241.46 g/mol
Purity97%
CAS Number1805526-63-9

The compound’s canonical SMILES representation is C1=C(C(=C(C(=C1Cl)F)F)CBr), reflecting the spatial arrangement of substituents. Its InChIKey (QQNVQIPCUVOBAT-UHFFFAOYSA-N) and InChI identifier provide standardized descriptors for chemical databases .

Physicochemical Properties

Reactivity

Applications in Scientific Research

Organic Synthesis

This compound serves as a multifunctional building block in the synthesis of complex molecules. For example:

  • Pharmaceutical Intermediates: Coupling with heterocycles yields candidates for kinase inhibitors .

  • Ligand Design: The bromomethyl group facilitates attachment to metal centers in catalytic systems.

Materials Science

Incorporation into polymers enhances thermal stability and electronic properties, making it valuable for liquid crystal displays and organic semiconductors.

Chemical Biology

The compound’s reactivity enables site-specific labeling of biomolecules, aiding in proteomics and enzyme mechanism studies.

Comparison with Structural Isomers

The 3,5-difluoro substitution differentiates this compound from analogs like 2-(Bromomethyl)-1-chloro-3,4-difluorobenzene. Key distinctions include:

Property3,5-Difluoro Isomer3,4-Difluoro Isomer
Electronic EffectsMeta-fluorines reduce ring activationOrtho-fluorines enhance electrophilicity
Synthetic UtilityPrefers para-directed reactionsFavors ortho/para substitution

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